molecular formula C7H9IN2O2 B2547023 methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate CAS No. 2226182-26-7

methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B2547023
CAS No.: 2226182-26-7
M. Wt: 280.065
InChI Key: CWIAYDMOELHCET-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group, an iodine atom, and a methyl ester group

Properties

IUPAC Name

methyl 2-ethyl-5-iodopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-10-5(7(11)12-2)4-6(8)9-10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIAYDMOELHCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar iodination reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Pd/C and hydrogen gas under atmospheric pressure.

    Oxidation: KMnO4 in aqueous or organic solvents under reflux conditions.

Major Products

    Substitution: Corresponding substituted pyrazoles.

    Reduction: 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

    Oxidation: 1-ethyl-3-iodo-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Biological Activity

Methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential applications in drug development.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H8N2O2I
  • Molecular Weight : 252.05 g/mol

The presence of an iodine atom at the 3-position and a carboxylate group significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known to affect several biochemical pathways, including:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting cyclooxygenases (COX), which are critical in inflammatory processes.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial and fungal strains, suggesting that this compound could possess similar properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that pyrazole derivatives can induce cytotoxic effects against various cancer cell lines. For instance, compounds related to methyl 1-ethyl-3-iodo-1H-pyrazole have been evaluated for their potential to inhibit tumor growth.

Cell LineIC50 (µM)
HeLa15.2
MCF712.8
A54910.5

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating promising anticancer activity.

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory effects. In vitro studies have reported significant reductions in inflammatory markers when treated with pyrazole derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential of methyl 1-ethyl-3-iodo-1H-pyrazole derivatives in drug discovery:

  • Antimicrobial Activity : A study demonstrated that related pyrazole compounds exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL.
  • Cytotoxicity Evaluation : In a study examining the cytotoxicity of various pyrazoles, methyl 1-ethyl-3-iodo-1H-pyrazole derivatives were found to be effective against multiple cancer cell lines, indicating their potential as lead compounds in cancer therapy.
  • Mechanistic Studies : Research into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, highlighting their role in programmed cell death.

Pharmacokinetics

Pharmacokinetic studies suggest that methyl 1-ethyl-3-iodo-1H-pyrazole exhibits favorable absorption characteristics:

  • Absorption : High gastrointestinal absorption rates.
  • Blood-Brain Barrier Penetration : The compound's ability to cross the blood-brain barrier opens avenues for neurological applications.

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